molecular formula C9H7NO2S B3364452 4-(Ethenesulfonyl)benzonitrile CAS No. 1154397-48-4

4-(Ethenesulfonyl)benzonitrile

Cat. No. B3364452
CAS RN: 1154397-48-4
M. Wt: 193.22 g/mol
InChI Key: WOZYEFAAGSUPPO-UHFFFAOYSA-N
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Description

4-(Ethenesulfonyl)benzonitrile, also known as EBSN, is a chemical compound used in various fields of research and industry. It has a CAS Number of 1154397-48-4 and a molecular weight of 193.23 . It is stored at room temperature and is a liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h2-6H,1H2 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 193.23 .

Scientific Research Applications

1. Phototoxicity Reduction in Dermatological Treatments

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a derivative of 4-(Ethenesulfonyl)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist. It's used for sebum control and treating androgenetic alopecia. It's notably potent and selective, with rapid systemic metabolism minimizing unwanted systemic side effects. This compound was designed to reduce potential phototoxicity, a significant advancement in dermatological treatments (Li et al., 2008).

2. Transformation Products in Water Treatment

Sulfamethoxazole (SMX), a sulfonamide antibiotic, transforms abiotically under denitrifying conditions, with this compound-related compounds acting as intermediaries. These transformations produce reversible and non-reversible products, crucial in understanding SMX's behavior in water treatment processes like bank filtration and artificial recharge (Nödler et al., 2012).

3. High Voltage Lithium Ion Battery Improvement

4-(Trifluoromethyl)-benzonitrile, closely related to this compound, is utilized as an electrolyte additive in high voltage lithium ion batteries. It enhances cyclic stability and capacity retention, indicating its potential in improving energy storage technologies (Huang et al., 2014).

4. Image-Guided Surgery Enhancement

Derivatives of this compound, such as BMB and GE3082, have been studied for their ability to make myelinated nerves fluorescent after systemic injection. This property is utilized in nerve-highlighting fluorescent contrast agents, assisting surgeons in avoiding nerve damage during procedures (Gibbs-Strauss et al., 2011).

5. Electrochemical and Spectroelectrochemical Applications

Novel carbazole-3, 4-ethoxylenedioxythiophene (EDOT) derivatives containing benzonitrile units have been synthesized for potential applications in electrochromic devices. These derivatives show multi-electrochromic properties and stable electroactive polymer films, indicating their utility in advanced electronic and optical technologies (Hu et al., 2016).

Safety and Hazards

4-(Ethenesulfonyl)benzonitrile has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-ethenylsulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZYEFAAGSUPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154397-48-4
Record name 4-(ethenesulfonyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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